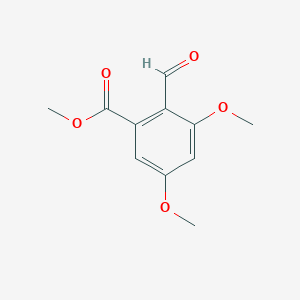

Methyl 2-formyl-3,5-dimethoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-formyl-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-7-4-8(11(13)16-3)9(6-12)10(5-7)15-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWARVBOEGPPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350879 | |

| Record name | Methyl 2-formyl-3,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52344-93-1 | |

| Record name | Methyl 2-formyl-3,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 2-formyl-3,5-dimethoxybenzoate" properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-formyl-3,5-dimethoxybenzoate is a polysubstituted aromatic compound featuring a methyl ester, a formyl (aldehyde) group, and two methoxy groups on a benzene ring. Its specific substitution pattern, with functional groups positioned ortho to each other, makes it a valuable intermediate in synthetic organic chemistry. The presence of reactive aldehyde and ester functionalities, combined with the electron-donating nature of the methoxy groups, allows for a range of chemical transformations, rendering it a versatile building block for the construction of more complex molecular architectures, including those with potential pharmacological relevance. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling for professionals in research and development.

Core Physicochemical and Spectroscopic Characteristics

This compound is typically encountered as an off-white to gray solid.[1] Its core identifiers and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 52344-93-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O₅ | [1] |

| Molecular Weight | 224.21 g/mol | [1][2] |

| Melting Point | 107-110 °C | [1][2] |

| Appearance | Off-white to gray solid | [1] |

| Boiling Point (Predicted) | 370.8 ± 42.0 °C | [1] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [1] |

| InChI Key | HLWARVBOEGPPGB-UHFFFAOYSA-N | [2] |

Solubility Profile

Spectroscopic Data

Detailed experimental spectroscopic data for this specific compound is not widely published. However, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (typically a singlet around 10 ppm), the methyl ester protons (a singlet around 3.9 ppm), and the two methoxy group protons (two singlets around 3.8-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester and aldehyde (in the 160-190 ppm region), aromatic carbons, and the methyl carbons of the ester and methoxy groups (typically in the 50-60 ppm range).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the aldehyde (around 1690-1715 cm⁻¹) and the ester (around 1720-1740 cm⁻¹), as well as C-O stretching for the ether and ester groups.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 224, along with fragmentation patterns corresponding to the loss of methoxy, formyl, and carbomethoxy groups.

Synthesis Methodologies

A specific, peer-reviewed synthesis protocol for this compound is not prominently available in the chemical literature. However, a plausible and logical synthetic route can be designed based on established ortho-formylation reactions of activated aromatic systems. The most likely precursor for this synthesis is the commercially available Methyl 3,5-dimethoxybenzoate (CAS 2150-37-0).

Proposed Synthetic Pathway: Ortho-Formylation

The introduction of a formyl group at the C2 position, which is ortho to the methyl ester and flanked by two electron-donating methoxy groups, can be achieved through electrophilic aromatic substitution. The directing effects of the substituents play a crucial role. Both methoxy groups are strongly activating and ortho-, para-directing. The methyl ester group is deactivating and meta-directing. The C2 position is activated by both methoxy groups, making it a prime target for electrophilic attack.

A suitable method for this transformation is the ortho-formylation of phenols and their ethers . A particularly effective and mild method was reported by Hofsløkken and Skattebøl, which utilizes paraformaldehyde in the presence of magnesium chloride and triethylamine.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is a proposed adaptation of the method described by Hofsløkken and Skattebøl for the ortho-formylation of phenols.[4]

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous magnesium chloride (1.5 equivalents) and paraformaldehyde (2.0 equivalents). The flask should be under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: Add dry acetonitrile as the solvent, followed by the starting material, Methyl 3,5-dimethoxybenzoate (1.0 equivalent).

-

Base Addition: Slowly add dry triethylamine (3.0 equivalents) to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature. Acidify the reaction mixture with a dilute solution of hydrochloric acid (e.g., 5% HCl).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality and Considerations:

-

Role of MgCl₂: The magnesium chloride acts as a Lewis acid, coordinating with the carbonyl of the ester and potentially one of the methoxy groups, which enhances the acidity of the aromatic proton at the C2 position and directs the formylation.

-

Triethylamine: This base is crucial for deprotonating the aromatic ring, facilitating the electrophilic attack.

-

Paraformaldehyde: Serves as the source of the formyl group.

-

Potential Challenges: The starting material, while activated, is not a phenol. The reaction may require elevated temperatures and longer reaction times compared to phenolic substrates. Careful optimization of the stoichiometry and reaction time would be necessary to maximize the yield and minimize the formation of byproducts.

Reactivity and Synthetic Applications

The primary utility of this compound in organic synthesis stems from the reactivity of its aldehyde group. It can readily undergo reactions typical of aromatic aldehydes, making it a valuable precursor for a variety of molecular scaffolds.

Hydrazone Formation

A documented application of this compound is its use in the synthesis of hydrazone derivatives. Specifically, it has been reacted with 4-methoxybenzoylhydrazide to form methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate.[1]

Caption: Documented reaction of this compound.

This reaction is a classic condensation between an aldehyde and a hydrazine derivative, forming a C=N double bond. Such hydrazone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Other Potential Reactions

Given its structure, this compound is amenable to a variety of other transformations, including:

-

Reductive Amination: The aldehyde can be converted to an amine through reaction with an amine in the presence of a reducing agent.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes, extending the carbon chain.

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding a dicarboxylic acid derivative.

-

Reduction: The aldehyde can be selectively reduced to an alcohol, providing a benzylic alcohol derivative.

-

Cyclization Reactions: The ortho positioning of the formyl and methyl ester groups makes this compound a potential precursor for the synthesis of heterocyclic systems, such as isocoumarins or phthalides, through intramolecular reactions.

Handling and Safety

This compound is classified as harmful if swallowed or in contact with skin, and it causes skin irritation.[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place (recommended 2-8°C), tightly sealed, and under an inert atmosphere such as nitrogen to prevent degradation.[1]

Conclusion

This compound is a valuable, polysubstituted aromatic intermediate with significant potential in organic synthesis. While detailed experimental data and a wide range of applications are not yet extensively documented in the public domain, its structural features suggest a rich chemistry centered around its reactive aldehyde functionality. Its use as a precursor to complex hydrazones highlights its utility in the synthesis of biologically relevant molecules. As research continues, the applications of this versatile building block are likely to expand, particularly in the fields of medicinal chemistry and materials science.

References

- Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.

- Naz, H., et al. (2012). Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate. Acta Crystallographica Section E, Structure Reports Online, 68(9), o2671.

Sources

An In-depth Technical Guide to Methyl 2-formyl-3,5-dimethoxybenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Methyl 2-formyl-3,5-dimethoxybenzoate is a polysubstituted aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly within the realm of drug discovery and development. Its unique arrangement of a methyl ester, an aldehyde, and two methoxy groups on a benzene ring provides a scaffold ripe for the elaboration of complex molecular architectures. The aldehyde functionality serves as a crucial handle for a myriad of chemical transformations, including the construction of heterocyclic systems, while the methoxy groups modulate the electronic properties of the ring and can influence biological activity and metabolic stability. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and potential applications for professionals engaged in the pursuit of novel therapeutics.

Core Compound Identity

Chemical Structure:

Caption: Proposed synthetic workflow via Vilsmeier-Haack reaction.

Causality in Experimental Design:

-

Choice of Substrate: Methyl 3,5-dimethoxybenzoate is an ideal precursor. The methoxy groups at positions 3 and 5 strongly activate the ring towards electrophilic attack. The positions ortho to both methoxy groups (2, 4, and 6) are all activated. Steric hindrance from the existing substituents might favor formylation at the 2-position.

-

Vilsmeier-Haack Reagent: The Vilsmeier reagent is a relatively mild electrophile, making it suitable for activated systems and reducing the likelihood of polysubstitution or other side reactions that might occur with stronger electrophiles.

-

Reaction Conditions: The reaction is typically carried out in an inert solvent, and the temperature is controlled to manage the reactivity and ensure selective mono-formylation.

Representative Experimental Protocol (Vilsmeier-Haack Formylation)

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent (a chloromethyliminium salt) will occur.

-

Substrate Addition: Dissolve Methyl 3,5-dimethoxybenzoate in a minimal amount of an appropriate solvent (e.g., dichloromethane or DMF) and add it dropwise to the freshly prepared Vilsmeier reagent.

-

Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture onto crushed ice. This will hydrolyze the intermediate iminium salt to the desired aldehyde and neutralize any remaining POCl₃.

-

Isolation and Purification: Adjust the pH of the aqueous solution to neutral or slightly basic with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution). Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Development

The strategic placement of reactive functional groups makes this compound a valuable building block for the synthesis of more complex molecules with potential biological activity.

Intermediate for Heterocyclic Synthesis

The aldehyde group is a versatile precursor for the construction of various heterocyclic ring systems, which are prevalent in many approved drugs. For instance, it can undergo condensation reactions with amines, hydrazines, or active methylene compounds to form imines, hydrazones, or enones, respectively. These intermediates can then be cyclized to generate a wide array of heterocycles. The synthesis of 3-formylchromones from ortho-formylated phenols and their subsequent use in preparing diverse heterocyclic systems highlights a potential application pathway for this compound.

Scaffold for Biologically Active Molecules

While direct applications in synthesizing marketed drugs are not extensively documented for this specific isomer, structurally related dimethoxybenzoate derivatives are known intermediates in pharmaceutical synthesis. For example, a related compound, methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, is an intermediate in the synthesis of the antibacterial agent aditoprim. This underscores the utility of the dimethoxybenzoyl scaffold in medicinal chemistry.

Furthermore, the presence of methoxy and hydroxy (after potential demethylation) groups on aromatic rings is known to be important for the biological activity of many natural and synthetic compounds, including those with antiproliferative and antioxidant properties. Derivatives of this compound could be explored for their potential as inhibitors of various enzymes or as ligands for receptors, where the substitution pattern can be fine-tuned to optimize binding and activity.

Spectroscopic Characterization (Predicted)

Accurate characterization of synthetic intermediates is crucial. The following is a predicted analysis of the key spectroscopic features of this compound, based on standard chemical shift values and data from structurally related compounds.

¹H NMR Spectroscopy

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

-

Aromatic Protons: Two singlets (or doublets with a small meta-coupling) in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring.

-

Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3 protons, likely in the range of δ 3.8-4.2 ppm.

-

Methyl Ester Proton (-COOCH₃): A singlet integrating to 3 protons, typically around δ 3.9 ppm.

¹³C NMR Spectroscopy

-

Aldehyde Carbonyl: A resonance in the highly deshielded region, around δ 190-200 ppm.

-

Ester Carbonyl: A resonance around δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 100-160 ppm). The carbons bearing the methoxy groups will be the most shielded, while the carbon attached to the formyl group will be more deshielded.

-

Methoxy Carbons: Two signals around δ 55-65 ppm.

-

Methyl Ester Carbon: A signal around δ 50-55 ppm.

Conclusion

This compound represents a synthetically valuable and strategically functionalized building block for researchers in drug discovery and medicinal chemistry. Its preparation from readily available starting materials via established formylation methodologies is feasible. The presence of an aldehyde, a methyl ester, and two methoxy groups provides multiple avenues for chemical elaboration, making it an attractive starting point for the synthesis of novel heterocyclic compounds and other complex molecular targets with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective utilization in the development of next-generation pharmaceuticals.

References

Sources

"Methyl 2-formyl-3,5-dimethoxybenzoate" synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of Methyl 2-formyl-3,5-dimethoxybenzoate

Introduction

This compound is an aromatic compound with potential applications as a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and materials science sectors. Its structure, featuring a strategically positioned aldehyde group ortho to a methyl ester and flanked by two methoxy groups, presents a unique synthetic challenge. This guide provides a comprehensive overview of the plausible synthetic pathways for this target molecule, delving into the underlying reaction mechanisms and offering detailed experimental protocols. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the rationale behind the proposed synthetic strategies.

Proposed Synthetic Pathways

The synthesis of this compound would logically commence from the readily available starting material, methyl 3,5-dimethoxybenzoate.[1] The primary transformation is the introduction of a formyl group at the C2 position of the benzene ring. This requires a formylation reaction that is highly regioselective. Two primary strategies are proposed and explored in detail: Directed Ortho-Metalation and Vilsmeier-Haack Formylation.

Pathway 1: Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of specific positions on an aromatic ring.[2] In this approach, a heteroatom-containing directing group on the ring coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. For methyl 3,5-dimethoxybenzoate, both the ester and the methoxy groups can potentially act as directing groups. However, the methoxy group is generally a more effective directing group in DoM.

The proposed reaction proceeds via the lithiation of methyl 3,5-dimethoxybenzoate at the C2 position, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[3]

Reaction Mechanism

The mechanism of directed ortho-metalation involves the initial formation of a complex between the organolithium reagent (e.g., n-butyllithium) and the most basic heteroatom on the substrate, which in this case is a methoxy group. This brings the organolithium into proximity with the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. This intermediate is then quenched with DMF to yield the desired aldehyde after acidic workup.

Diagram of the Directed Ortho-Metalation Pathway

Caption: Proposed workflow for the synthesis via directed ortho-metalation.

Experimental Protocol

Materials:

-

Methyl 3,5-dimethoxybenzoate

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of methyl 3,5-dimethoxybenzoate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture and continue stirring at -78 °C for another 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Pathway 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[4][5] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like DMF and phosphorus oxychloride (POCl₃).[6][7] The electron-donating methoxy groups on methyl 3,5-dimethoxybenzoate activate the ring towards electrophilic aromatic substitution, making it a suitable substrate for this reaction.

Reaction Mechanism

The Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃.[5] The electron-rich aromatic ring of methyl 3,5-dimethoxybenzoate then attacks this electrophile. The directing effects of the two methoxy groups and the meta-directing ester group will favor substitution at the C2 or C6 positions. Due to steric hindrance from the adjacent ester group, formylation is most likely to occur at the C2 position. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Diagram of the Vilsmeier-Haack Reaction Mechanism

Caption: Logical flow of the Vilsmeier-Haack formylation reaction.

Experimental Protocol

Materials:

-

Methyl 3,5-dimethoxybenzoate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Saturated aqueous sodium acetate (NaOAc)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flask containing DMF at 0 °C under an inert atmosphere, add POCl₃ (1.2 eq) dropwise with stirring.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of methyl 3,5-dimethoxybenzoate (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Comparison of Synthetic Pathways

| Feature | Directed Ortho-Metalation | Vilsmeier-Haack Formylation |

| Regioselectivity | High, directed by the methoxy group. | Generally high for electron-rich arenes. |

| Reaction Conditions | Cryogenic temperatures (-78 °C). | Elevated temperatures (60-80 °C). |

| Reagents | Highly reactive and pyrophoric organolithium. | Corrosive POCl₃. |

| Substrate Scope | Broad, tolerant of many functional groups. | Limited to electron-rich aromatic compounds. |

| Potential Byproducts | Products from reaction at other positions if deprotonation is not fully selective. | Potential for di-formylation or reaction at other activated positions. |

Alternative Formylation Strategies

While Directed Ortho-Metalation and Vilsmeier-Haack are the most promising routes, other classical formylation reactions could be considered, although they are likely to be less efficient for this specific substrate.

-

Duff Reaction: This reaction uses hexamine as the formylating agent and is typically employed for the ortho-formylation of phenols.[8][9] Its applicability to methoxy-activated esters is less certain and yields are often low.[10][11]

-

Reimer-Tiemann Reaction: This method is used for the ortho-formylation of phenols using chloroform and a strong base.[12][13][14] It is not suitable for substrates lacking a phenolic hydroxyl group.

-

Gattermann-Koch and Gattermann Reactions: These reactions use carbon monoxide/HCl or hydrogen cyanide, respectively, with a Lewis acid catalyst.[15][16] They are generally not effective for highly activated systems like poly-methoxy-substituted benzenes and are less favored due to the use of highly toxic reagents.

Conclusion

The synthesis of this compound can be strategically approached through two primary pathways: Directed Ortho-Metalation and Vilsmeier-Haack Formylation. Both methods offer plausible routes to the target molecule, with the choice of method depending on the available laboratory infrastructure and the desired scale of the synthesis. The Directed Ortho-Metalation pathway is likely to offer higher regioselectivity, while the Vilsmeier-Haack reaction may be more amenable to larger-scale production. The detailed mechanisms and protocols provided in this guide serve as a robust starting point for the successful synthesis of this valuable chemical intermediate.

References

- Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents.

-

The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate - ResearchGate. Available at: [Link]

-

A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate - ResearchGate. Available at: [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. Available at: [Link]

-

Organolithiums by reductive lithiation: the catalytic aromatic method versus the use of preformed aromatic radical-anions. Naphthalene can behave as a catalyst or an inhibitor | Request PDF - ResearchGate. Available at: [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

- US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents.

-

Duff reaction - Wikipedia. Available at: [Link]

- CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents.

-

Reimer–Tiemann reaction - Wikipedia. Available at: [Link]

-

Gattermann reaction - Wikipedia. Available at: [Link]

- US3833660A - Process for making aromatic aldehydes - Google Patents.

-

Vilsmeier-Haack Reaction - NROChemistry. Available at: [Link]

-

Synthesis of salicylaldehyde by Reimer-Tiemann reaction. - ResearchGate. Available at: [Link]

-

Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement - PMC - NIH. Available at: [Link]

-

The Duff Reaction: Researching A Modification - The ScholarShip. Available at: [Link]

- US3972945A - Process for the selective synthesis of salicylaldehydes - Google Patents.

-

Formylation - Common Conditions. Available at: [Link]

-

Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx) - YouTube. Available at: [Link]

-

Duff reaction - Grokipedia. Available at: [Link]

-

Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl) - OrgoSolver. Available at: [Link]

-

Methyl 3,5-dimethoxybenzoate: Properties and Applications for Chemical Manufacturers. Available at: [Link]

-

Organolithium reagent - Wikipedia. Available at: [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

-

Reimer-Tiemann Reaction | JEE Chemistry - Unacademy. Available at: [Link]

-

Reimer Tieman Reaction in Phenol and Pyrrole | Salicylaldehyde formation | Sonia Mam Chemistry - YouTube. Available at: [Link]

-

8.1.29 Dearomatization Reactions Using Organolithiums | Request PDF - ResearchGate. Available at: [Link]

-

Duff reaction - chemeurope.com. Available at: [Link]

-

Gattermann Koch Reaction: Mechanism, Uses & Examples - Vedantu. Available at: [Link]

-

Vilsmeier–Haack reaction - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

-

Green Extraction and Liposomal Encapsulation of Inonotus obliquus (Chaga) Extracts: Comparative Phytochemical and Antioxidant Analysis - MDPI. Available at: [Link]

- CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate - Google Patents.

-

Methyl 5-formyl-2-methoxybenzoate | C10H10O4 | CID 10856352 - PubChem - NIH. Available at: [Link]

-

Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 3. Formylation - Common Conditions [commonorganicchemistry.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Duff reaction - Wikipedia [en.wikipedia.org]

- 9. Duff_reaction [chemeurope.com]

- 10. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]

- 11. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 15. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 16. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]

A Comprehensive Spectroscopic Guide to Methyl 2-formyl-3,5-dimethoxybenzoate

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-formyl-3,5-dimethoxybenzoate (CAS No. 52344-93-1), a key intermediate in the synthesis of various pharmaceutical and bioactive molecules.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development who rely on precise structural elucidation for their work. We will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining not just the results, but the rationale behind the analytical techniques and the interpretation of the spectra.

Molecular Structure and Functional Groups

This compound is a polysubstituted benzene derivative with a molecular formula of C₁₁H₁₂O₅ and a molecular weight of 224.21 g/mol .[5] The molecule's architecture features three key functional groups attached to the aromatic ring: an aldehyde (-CHO), a methyl ester (-COOCH₃), and two methoxy ethers (-OCH₃). The precise arrangement of these groups is critical to the molecule's reactivity and is unambiguously confirmed by the spectroscopic methods detailed below.

Caption: Chemical structure of this compound.

Analytical Workflow: A Self-Validating System

The structural confirmation of a synthetic intermediate like this compound relies on a multi-technique approach. Each technique provides a unique piece of the structural puzzle, and their collective data serves as a self-validating system. Our standard workflow ensures that the identity, purity, and structure of the compound are confirmed with the highest degree of confidence.

Caption: Standard workflow for the characterization of synthetic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework. For this analysis, the sample was dissolved in deuterated chloroform (CDCl₃).

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width covering the 0-12 ppm range, a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay are necessary.

The ¹H NMR spectrum provides a precise count of chemically distinct protons and information about their electronic environment and neighboring protons. The data obtained at 400 MHz in CDCl₃ are summarized below.[6]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.28 | Singlet (s) | - | 1H | Aldehyde (-CHO) |

| 6.54 | Doublet (d) | 1.95 | 1H | Aromatic (Ar-H) |

| 6.50 | Doublet (d) | 2.12 | 1H | Aromatic (Ar-H) |

| 3.89 | Singlet (s) | - | 3H | Methoxy or Ester (-OCH₃) |

| 3.88 | Singlet (s) | - | 3H | Methoxy or Ester (-OCH₃) |

| 3.85 | Singlet (s) | - | 3H | Methoxy or Ester (-OCH₃) |

Interpretation:

-

δ 10.28 (s, 1H): This highly deshielded singlet is characteristic of an aldehyde proton. Its downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and magnetic anisotropy.

-

δ 6.54 (d, 1H) & 6.50 (d, 1H): These two signals in the aromatic region correspond to the two protons on the benzene ring. Their relatively upfield position (compared to benzene at 7.34 ppm) is due to the electron-donating effect of the two methoxy groups. They appear as doublets due to meta-coupling with each other.

-

δ 3.89, 3.88, 3.85 (s, 3H each): These three sharp singlets integrate to three protons each and are assigned to the three methyl groups in the molecule: the two methoxy ethers and the one methyl ester. The slight difference in their chemical shifts arises from their distinct positions on the aromatic ring.

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The proton-decoupled spectrum shows each as a single line, with its chemical shift indicating its electronic environment.

| Chemical Shift (δ) ppm | Assignment |

| 187.7 | Aldehyde Carbonyl (C=O) |

| 169.5 | Ester Carbonyl (C=O) |

| 165.1 | Aromatic C-O |

| 163.2 | Aromatic C-O |

| 136.6 | Aromatic C-COOCH₃ |

| 116.7 | Aromatic C-CHO |

| 105.2 | Aromatic C-H |

| 99.6 | Aromatic C-H |

| 56.0 | Methoxy Carbon (-OCH₃) |

| 55.9 | Methoxy Carbon (-OCH₃) |

| 52.9 | Ester Methyl Carbon (-OCH₃) |

Interpretation:

-

δ 187.7 & 169.5: These two signals in the far downfield region are characteristic of carbonyl carbons. The signal at 187.7 ppm is assigned to the aldehyde carbonyl, which is typically found further downfield than the ester carbonyl at 169.5 ppm.[6]

-

δ 165.1 - 99.6: This cluster of signals corresponds to the six carbons of the aromatic ring. The carbons directly attached to oxygen atoms (C-O) are the most deshielded (165.1 and 163.2 ppm), while those bearing protons are found more upfield (105.2 and 99.6 ppm).[6]

-

δ 56.0, 55.9, 52.9: These three signals in the upfield region are assigned to the methyl carbons of the two methoxy groups and the methyl ester.[6]

Sources

- 1. US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2013004652A1 - Use of substituted isoquinolinones, isoquinolindiones, isoquinolintriones and dihydroisoquinolinones or in each case salts thereof as active agents against abiotic stress in plants - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemscene.com [chemscene.com]

- 6. scribd.com [scribd.com]

An In-Depth Technical Guide to Methyl 2-formyl-3,5-dimethoxybenzoate: Solubility and Stability for the Research Scientist

Introduction: Understanding the Utility of Methyl 2-formyl-3,5-dimethoxybenzoate

This compound is a polysubstituted aromatic compound featuring a methyl ester, a formyl (aldehyde) group, and two methoxy groups on a benzene ring. This unique arrangement of functional groups makes it a versatile intermediate in the synthesis of a variety of more complex molecules, including isoindolinones and other heterocyclic systems with potential pharmacological activity. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective use in synthetic protocols, ensuring optimal reaction conditions, and maintaining its integrity during storage.

This guide provides a detailed examination of the available data and scientifically grounded estimations of the solubility and stability of this compound.

Physicochemical Properties: A Snapshot

A solid understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application. Below is a summary of the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₅ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| Appearance | Off-white to gray solid | [2] |

| Melting Point | 107-110 °C | [2] |

| Storage Temperature | 2-8°C, stored under nitrogen | [3] |

Solubility Profile: A Guide to Solvent Selection

Inferred Solubility:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Halogenated Solvents | Dichloromethane, Chloroform | High | The polarity of these solvents is well-suited to dissolve moderately polar compounds like the target molecule. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | These solvents can engage in hydrogen bonding with the oxygen atoms of the ester and methoxy groups, facilitating dissolution. |

| Esters | Ethyl acetate | Moderate to High | As an ester itself, the compound is expected to be highly compatible with ethyl acetate. A reported Rf value of 0.30 in 40% EtOAc/hexanes indicates good solubility in this solvent mixture. |

| Ketones | Acetone, 2-Butanone | Moderate | The polarity of ketones should allow for reasonable dissolution. |

| Alcohols | Methanol, Ethanol | Moderate | The hydroxyl group of alcohols can interact with the oxygen-containing functional groups of the molecule. However, the nonpolar aromatic ring may limit very high solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The aromatic ring of the solute will have favorable interactions with these solvents, but the polar functional groups will limit high solubility. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | The significant polarity of the ester and methoxy groups will likely result in poor solubility in these nonpolar solvents. |

| Water | Very Low/Insoluble | The presence of the large, nonpolar aromatic ring and the lack of readily ionizable groups suggest that this compound is poorly soluble in water, a characteristic common for many benzaldehyde derivatives.[4] |

Experimental Protocol for Solubility Determination:

For researchers requiring precise solubility data, the following gravimetric method is recommended:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the vials to pellet the excess solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant and transfer it to a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent under reduced pressure or in a fume hood.

-

Quantification: Weigh the container with the dried solute to determine the mass of the dissolved compound.

-

Calculation: Calculate the solubility in terms of g/L or mg/mL.

Caption: Workflow for gravimetric solubility determination.

Stability Profile: Considerations for Storage and Handling

The stability of this compound is influenced by its functional groups: the aldehyde, the ester, and the methoxy-substituted aromatic ring. While specific degradation studies for this compound are not extensively documented, potential degradation pathways can be predicted based on the known reactivity of these moieties.

Key Factors Affecting Stability:

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. This can be promoted by exposure to air (autoxidation), especially in the presence of light or trace metal catalysts. The presence of electron-donating methoxy groups on the aromatic ring may influence the rate of this oxidation.

-

Hydrolysis: The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid and methanol. This reaction is catalyzed by both acid and base. Therefore, contact with strong acids or bases should be avoided during storage and in reaction workups if the ester functionality is to be preserved.

-

Photostability: Aromatic aldehydes can be sensitive to light, which can promote oxidation or other degradation pathways.

-

Thermal Stability: The recommended storage at 2-8°C suggests that the compound may be sensitive to higher temperatures over long periods.[3] Decomposition under fire conditions may produce hazardous products.[4]

Recommended Storage and Handling:

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[3] For optimal stability, store under an inert atmosphere, such as nitrogen, to minimize oxidation.[2]

-

Handling: Avoid prolonged exposure to air and light. Use in a well-ventilated area.

Forced Degradation Studies:

To rigorously assess the stability of this compound and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.[5]

Experimental Protocol for Forced Degradation Studies:

-

Acidic Hydrolysis: Dissolve the compound in a solution of a mineral acid (e.g., 0.1 M HCl) and heat.

-

Basic Hydrolysis: Dissolve the compound in a solution of a strong base (e.g., 0.1 M NaOH) and heat.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60-80°C).

-

Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).

-

Analysis: Monitor the degradation at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect the formation of degradation products.

Caption: Predicted major degradation pathways.

Conclusion: A Foundation for Successful Synthesis

While specific experimental data on the solubility and stability of this compound is limited, a robust understanding of its properties can be established through the application of fundamental chemical principles and by drawing parallels with structurally related compounds. This guide provides a framework for researchers to make informed decisions regarding solvent selection for reactions and purification, as well as appropriate storage and handling procedures to maintain the compound's purity and integrity. For applications requiring precise data, the experimental protocols outlined herein offer a starting point for in-house characterization.

References

- Naz, H., et al. (2012). Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2671.

-

The Human Metabolome Database. (2022). Methyl benzoate (HMDB0033968). Retrieved from [Link]

-

PubChem. (n.d.). Methyl benzoate. Retrieved from [Link]

-

Solubility of Things. (n.d.). Methyl benzoate. Retrieved from [Link]

- Alsante, K. M., et al. (2014). AAPS PharmSciTech, 15(1), 187-200.

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of analytical & bioanalytical techniques, 2012.

Sources

- 1. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. chemscene.com [chemscene.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of the Molecular Structure and Electronic Properties of Methyl 2-formyl-3,5-dimethoxybenzoate: A Technical Guide

Abstract

Methyl 2-formyl-3,5-dimethoxybenzoate is a substituted aromatic compound with potential applications as a versatile intermediate in organic synthesis. A thorough understanding of its three-dimensional structure, electronic properties, and reactivity is paramount for its effective utilization in drug development and materials science. This technical guide outlines a comprehensive theoretical framework for the in-depth analysis of this molecule using quantum chemical calculations. By leveraging Density Functional Theory (DFT), this work details the protocols for geometry optimization, electronic structure analysis via Frontier Molecular Orbitals (FMOs), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping. Furthermore, it provides a methodology for the computational prediction of spectroscopic signatures (FT-IR, ¹H-NMR, and ¹³C-NMR) to facilitate experimental validation. This guide is intended for researchers, chemists, and drug development professionals seeking to apply computational methods to elucidate the structure-property relationships of complex organic molecules.

Introduction

This compound (MFDMB) is a polysubstituted benzene derivative featuring an aldehyde (formyl), a methyl ester, and two methoxy groups. The electronic interplay between these electron-donating (methoxy) and electron-withdrawing (formyl, ester) substituents dictates the molecule's conformational preferences, charge distribution, and chemical reactivity. While its synthesis may be achieved through established organic chemistry routes, a deep understanding of its intrinsic molecular properties requires a theoretical approach.[1][2]

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-destructive lens to probe molecular systems at the atomic level.[3] It enables the prediction of stable geometries, the visualization of electron density, and the quantification of intramolecular interactions that are often difficult to ascertain through experimental means alone.[4] This guide presents a validated, step-by-step computational methodology designed to provide a holistic understanding of MFDMB's molecular architecture and electronic landscape.

The primary objective is to establish a robust protocol that can be replicated to:

-

Determine the most stable three-dimensional conformation of MFDMB.

-

Analyze its electronic structure, including charge distribution and orbital interactions.

-

Identify reactive sites for electrophilic and nucleophilic attack.

-

Predict key spectroscopic data to aid in experimental characterization.

Part 1: Theoretical Framework & Computational Methodology

The accuracy and reliability of computational results are critically dependent on the chosen theoretical model. This section explains the rationale behind the selection of a specific DFT functional and basis set, and details the subsequent analyses performed.

The Choice of Computational Level: DFT with B3LYP/6-311++G(d,p)

For studies on organic molecules, Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy.[5] We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which has been shown to yield reliable geometries and electronic properties for a wide range of aromatic systems.[3][5]

This functional is paired with the 6-311++G(d,p) Pople-style basis set.[6] This choice is deliberate:

-

6-311G : A triple-zeta basis set that provides a flexible description of the valence electrons.

-

++ : Diffuse functions are added to both heavy atoms and hydrogen atoms. These are crucial for accurately describing the lone pairs on oxygen atoms and the potential for weak, non-covalent interactions.

-

(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow for orbital shapes to deform, which is essential for accurately modeling bonding in a sterically crowded environment like MFDMB.

This combination, B3LYP/6-311++G(d,p), is well-established for providing high-quality results for the structural and electronic properties of substituted aromatic compounds.[4][6]

Geometry Optimization and Vibrational Analysis

The first computational step is to find the molecule's lowest energy structure. This is achieved through a geometry optimization procedure where the total energy is minimized with respect to all atomic coordinates. To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface (and not a saddle point or transition state), a frequency calculation is subsequently performed at the same level of theory. A true minimum is confirmed by the absence of any imaginary frequencies.

Electronic Structure Analysis

With the optimized geometry, a series of analyses can be performed to dissect the electronic properties.

-

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity.[5] A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.

-

Natural Bond Orbital (NBO) Analysis : NBO analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns closely with Lewis structures.[7][8] This method provides:

-

Natural Atomic Charges : A more robust calculation of partial atomic charges compared to other methods.[9]

-

Donor-Acceptor Interactions : It quantifies the stabilizing energy (E⁽²⁾) associated with delocalization from a filled (donor) NBO to an empty (acceptor) NBO.[7] This is particularly useful for analyzing hyperconjugation and resonance effects, which are significant in MFDMB due to the interplay of its functional groups.

-

-

Molecular Electrostatic Potential (MEP) : The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface.[10] It is an invaluable tool for predicting reactivity.[11][12] The MEP map is color-coded:

-

Red/Yellow : Regions of negative potential (electron-rich), indicating likely sites for electrophilic attack. These are expected around the oxygen atoms of the carbonyl and methoxy groups.[13]

-

Blue : Regions of positive potential (electron-poor), indicating likely sites for nucleophilic attack. These are expected around the acidic hydrogen atoms.[13]

-

Green : Regions of neutral potential.

-

Spectroscopic Property Prediction

-

Vibrational Spectroscopy (FT-IR) : The frequency calculation provides the harmonic vibrational frequencies and their corresponding intensities. These theoretical frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and systematic errors, allowing for a direct comparison with experimental FT-IR spectra.

-

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹³C and ¹H).[14][15] Theoretical chemical shifts are calculated relative to a reference compound (e.g., Tetramethylsilane, TMS), which must be computed at the same level of theory for consistency. Comparing these predicted shifts with experimental data is a powerful method for structure validation.[16][17]

Part 2: Step-by-Step Computational Protocol

This section provides a generalized workflow for conducting the theoretical analysis described above using a common quantum chemistry software package like Gaussian.

Step 1: Molecule Building

-

Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro). Ensure a reasonable starting geometry.

Step 2: Input File Creation

-

Create an input file specifying the calculation type, level of theory, and desired analyses. A typical input file for the initial optimization and frequency calculation would include keywords such as: #p B3LYP/6-311++G(d,p) Opt Freq Pop=NBO

-

#p: Requests verbose output.

-

B3LYP/6-311++G(d,p): Specifies the theoretical method and basis set.

-

Opt: Requests geometry optimization.

-

Freq: Requests a frequency calculation.

-

Pop=NBO: Requests a Natural Bond Orbital analysis to be performed on the optimized structure.

-

Step 3: Execution and Verification

-

Submit the input file to the quantum chemistry software.

-

Upon completion, verify that the optimization converged successfully and that the frequency calculation yielded zero imaginary frequencies.

Step 4: Subsequent Analyses

-

Create a new input file using the optimized coordinates from Step 3 for MEP and NMR calculations.

-

MEP Input : #p B3LYP/6-311++G(d,p) MEP

-

NMR Input : #p B3LYP/6-311++G(d,p) NMR=GIAO

-

-

Execute these calculations.

Step 5: Data Extraction and Visualization

-

Extract optimized geometric parameters (bond lengths, angles) from the optimization output file.

-

Extract HOMO/LUMO energies, NBO charges, and E⁽²⁾ stabilization energies from the output.

-

Extract vibrational frequencies and intensities.

-

Extract isotropic shielding values from the GIAO NMR output and convert them to chemical shifts using the computed shielding of TMS.

-

Use visualization software to generate the MEP map and view molecular orbitals.

Part 3: Expected Results and Discussion (A Hypothetical Case Study)

Based on the chemical nature of MFDMB, we can anticipate the following theoretical results.

Optimized Molecular Geometry

The planarity of the benzene ring will likely be maintained. However, steric hindrance between the adjacent formyl, methyl ester, and methoxy groups will cause out-of-plane twisting of these substituents to minimize repulsion. An intramolecular hydrogen bond between the formyl hydrogen and the oxygen of the C3-methoxy group is possible and would significantly influence the molecule's preferred conformation.

Table 1: Predicted Key Geometric Parameters for MFDMB.

| Parameter | Description | Expected Value | Rationale |

|---|---|---|---|

| C=O (formyl) | Bond Length | ~1.22 Å | Typical C=O double bond length. |

| C-O (ester) | Bond Length | ~1.35 Å | Partial double bond character due to resonance. |

| C-O (methoxy) | Bond Length | ~1.37 Å | Electron donation from oxygen to the ring. |

| C-C (ring) | Bond Lengths | 1.39 - 1.41 Å | Aromatic C-C bonds, slightly distorted by substituents. |

| ∠(O=C-C₂) | Bond Angle | >120° | Steric repulsion from adjacent substituents. |

Electronic Properties

-

MEP Map : The MEP map is expected to show the most negative potential (red) localized on the carbonyl oxygen of the formyl group, making it the primary site for electrophilic attack. The ester carbonyl oxygen will also be a negative site. Positive potential (blue) will be located on the formyl proton and aromatic protons.

-

NBO Analysis : NBO charges will confirm the high electronegativity of the oxygen atoms, which will carry significant negative partial charges. The formyl carbon and ester carbonyl carbon will be highly positive. Significant donor-acceptor interactions are expected from the oxygen lone pairs (donor) of the methoxy groups to the antibonding π* orbitals of the aromatic ring (acceptor), quantifying the electron-donating effect.

Table 2: Hypothetical Electronic Properties for MFDMB.

| Property | Expected Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 4.7 eV | Suggests moderate chemical stability. |

| Dipole Moment | ~ 3.5 - 4.5 D | Indicates a significantly polar molecule. |

Predicted Spectra

-

FT-IR : Strong absorption bands are predicted for the C=O stretching vibrations of the formyl (~1700 cm⁻¹) and ester (~1725 cm⁻¹) groups. C-O stretching vibrations for the ether and ester linkages will appear in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.

-

¹H-NMR : The formyl proton (CHO) is expected to be the most deshielded, appearing far downfield (~10 ppm). Aromatic protons will appear in the typical 7-8 ppm range. The methyl protons of the ester and methoxy groups will be the most shielded, appearing further upfield (~3.8-4.0 ppm).

-

¹³C-NMR : The carbonyl carbons of the formyl and ester groups will be the most deshielded carbons (>165 ppm). Aromatic carbons attached to oxygen atoms will be downfield, while others will be in the 110-140 ppm range. The methyl carbons will be the most shielded (<60 ppm).

Visualizations

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the workflows and concepts discussed.

Caption: Overall computational workflow for the theoretical analysis of MFDMB.

Caption: Conceptual diagram of Frontier Molecular Orbital (FMO) theory.

Conclusion

This technical guide has detailed a robust and comprehensive computational strategy for the theoretical investigation of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's ground-state geometry, electronic landscape, and spectroscopic characteristics. The outlined protocols for FMO, NBO, and MEP analyses provide a multi-faceted view of the molecule's intrinsic properties, offering crucial insights into its stability, reactivity, and potential for intermolecular interactions. The predictive power of this theoretical framework serves as an essential counterpart to experimental studies, accelerating the rational design and application of MFDMB and its derivatives in medicinal chemistry and materials science.

References

-

NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach . Physical Chemistry Chemical Physics. Available at: [Link]

-

Natural Bond Orbital (NBO) Analysis . Gaussian.com. Available at: [Link]

-

Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT . Q-Chem Manual. Available at: [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example . Q-Chem. Available at: [Link]

-

Molecular structures of substituted benzaldehydes 51-60 (prediction set) . ResearchGate. Available at: [Link]

-

GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products . International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering. Available at: [Link]

-

Natural Bond Orbital (NBO) Analysis . ORCA Manual. Available at: [Link]

-

Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes . ResearchGate. Available at: [Link]

-

GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products . ResearchGate. Available at: [Link]

-

Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets . FOLIA. Available at: [Link]

-

Molecular structures of substituted benzaldehydes 1-50 (training set) . ResearchGate. Available at: [Link]

-

Molecular Electrostatic Potential (MEP) Calculation Service . CD ComputaBio. Available at: [Link]

-

Natural Bond Orbital 7.0 Home . NBO.chem.wisc.edu. Available at: [Link]

-

Molecular Electrostatic Potential (MEP) . University of Regensburg. Available at: [Link]

-

Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications . RSC Publishing. Available at: [Link]

-

Natural bond orbital . Wikipedia. Available at: [Link]

-

Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses . RSC Publishing. Available at: [Link]

-

A benchmark study of aromaticity indexes for benzene, pyridine and the diazines . RSC Publishing. Available at: [Link]

-

DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity . Research Square. Available at: [Link]

-

Molecular electrostatic potential (MEP) maps of structures I and II . ResearchGate. Available at: [Link]

-

Density Functional Study on the Structure and Electronic Properties of Polycyclic Aromatic Hydrocarbons from Wildfire . New Mexico Journal of Science. Available at: [Link]

-

The Molecular Electrostatic Potential and Atomic Charges . SlidePlayer. Available at: [Link]

-

Paper: Tautomerism of Erythrosin and Eosin Y. A theoretical and experimental study . RSC Advances. Available at: [Link]

-

DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines . ACS Publications. Available at: [Link]

-

A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate . ResearchGate. Available at: [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure . NIH National Library of Medicine. Available at: [Link]

-

Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives . ResearchGate. Available at: [Link]

-

Crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate, C13H16O6 . ResearchGate. Available at: [Link]

- Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents.

-

Methyl 5-formyl-2-methoxybenzoate . PubChem. Available at: [Link]

-

Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates . ChemRxiv. Available at: [Link]

-

Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors . Material Science Research India. Available at: [Link]

-

Crystal and molecular structures of the methyl ester of the 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid: a synthetic intermediate to the espintanol . ResearchGate. Available at: [Link]

-

Methyl 3,5-Dimethoxybenzoate . PubChem. Available at: [Link]

Sources

- 1. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity [orgchemres.org]

- 4. Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 5. nmas.org [nmas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NBO [cup.uni-muenchen.de]

- 8. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 9. q-chem.com [q-chem.com]

- 10. MEP [cup.uni-muenchen.de]

- 11. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 12. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]

- 16. researchgate.net [researchgate.net]

- 17. folia.unifr.ch [folia.unifr.ch]

A Comprehensive Technical Guide to Methyl 2-formyl-3,5-dimethoxybenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Organic Synthesis

Methyl 2-formyl-3,5-dimethoxybenzoate is a polysubstituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of a variety of more complex organic molecules. Its unique arrangement of a methyl ester, a formyl group, and two methoxy groups on a benzene ring provides multiple reaction sites, making it a versatile precursor for the construction of heterocyclic compounds and other elaborate molecular architectures. This guide provides a comprehensive overview of its synthesis, key chemical properties, and known applications, with a focus on its utility in research and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 52344-93-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₂O₅ | [1][5] |

| Molecular Weight | 224.21 g/mol | [1][2][3][4][5] |

| Appearance | Off-white to gray solid | |

| Melting Point | 107-110 °C (lit.) | [2][3][4] |

| Purity | ≥97% (commercially available) | [1][2][3][4][5] |

| Storage | 4°C, stored under nitrogen | [1][5] |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound typically involves the introduction of a formyl group onto the aromatic ring of a precursor molecule, Methyl 3,5-dimethoxybenzoate. This transformation is an example of an electrophilic aromatic substitution, where the electron-rich aromatic ring attacks an electrophilic formylating agent. Several methods can be employed for such ortho-formylation reactions.

Key Synthetic Strategies: Ortho-Formylation Reactions

Two classical and effective methods for the formylation of activated aromatic rings are the Vilsmeier-Haack and Reimer-Tiemann reactions.

1. The Vilsmeier-Haack Reaction:

This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic substrate.[6][7][8][9][10] The reaction proceeds via the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent), which is then attacked by the aromatic ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. The methoxy groups on the starting material, Methyl 3,5-dimethoxybenzoate, are strong activating groups, directing the substitution to the ortho and para positions. Due to the substitution pattern of the starting material, the Vilsmeier-Haack reaction would be expected to yield the desired 2-formyl product.

Caption: Vilsmeier-Haack formylation workflow.

2. The Reimer-Tiemann Reaction:

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols.[11][12][13] While the starting material in this case is not a phenol, related methodologies involving the generation of dichlorocarbene from chloroform and a strong base could potentially be adapted for the formylation of highly activated methoxy-substituted benzene rings. The reaction proceeds through the electrophilic attack of dichlorocarbene on the aromatic ring, followed by hydrolysis to yield the aldehyde.

Caption: Reimer-Tiemann formylation workflow.

A Note on Experimental Execution

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques. While a complete set of spectra for the compound itself is not widely published, data for a key derivative provides strong evidence for its structure.

A known application of this compound is in the preparation of Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate.[6] The characterization of this product confirms the structure of the starting aldehyde.

¹H-NMR Data for the Hydrazone Derivative (in DMSO-d₆):

-

δ 11.64 (s, 1H, NH): Signal for the amide proton.

-

δ 8.64 (s, 1H, N=CH-Ar): Signal for the imine proton, confirming the presence of the formyl group in the starting material.

-

Aromatic Protons: Signals observed in the aromatic region.

-

Methoxy Protons: Signals observed for the methoxy groups.

Mass Spectrometry Data for the Hydrazone Derivative:

-

EI MS m/z (% rel. abund.): 372 (M⁺, 25), 195 (40), 135 (100). The molecular ion peak corresponds to the expected mass of the product, and the fragmentation pattern is consistent with its structure.

This data provides indirect but strong confirmation of the successful synthesis and structure of this compound.

Applications in Drug Discovery and Organic Synthesis

This compound's utility lies in its ability to serve as a scaffold for the synthesis of more complex molecules, particularly those with potential biological activity. The presence of both an aldehyde and an ester functional group allows for a wide range of chemical transformations.

Synthesis of Schiff Bases and Hydrazones

As demonstrated in the literature, the formyl group of this compound readily undergoes condensation reactions with primary amines and hydrazides to form Schiff bases and hydrazones, respectively.[6] These reactions are fundamental in the construction of various heterocyclic systems and molecules with potential pharmacological properties. The resulting Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate is a 4-methoxybenzoylhydrazone, a class of compounds that has been evaluated for antiglycation activity.[6]

Potential as a Precursor for Bioactive Molecules

While specific examples are limited in the current literature, the structural motif of this compound suggests its potential as a key intermediate in the synthesis of various bioactive compounds. The combination of the aldehyde and the substituted benzoate ring is found in a number of natural products and synthetic molecules with interesting biological profiles. For instance, related formyl-benzoate structures are precursors in the synthesis of isoindolinones and tetrahydroisoquinolines, which are core structures in many alkaloids and pharmacologically active compounds.

Conclusion and Future Outlook

This compound is a valuable, albeit not extensively studied, building block in organic synthesis. Its synthesis can be approached through established ortho-formylation methodologies, and its structure can be reliably confirmed through standard spectroscopic techniques. The primary documented application lies in the formation of hydrazone derivatives, which themselves are of interest in medicinal chemistry.

For researchers and scientists in drug development, this compound represents an opportunity. Its rich functionality and potential for elaboration into more complex heterocyclic systems make it an attractive starting material for the discovery of novel bioactive molecules. Further exploration of its reactivity and its application in the total synthesis of natural products and medicinal chemistry campaigns is warranted and could lead to the development of new therapeutic agents.

References

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-甲酰基-3,5-二甲氧基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Note: A Practical Guide to the Synthesis of Substituted Isoindolinones from Methyl 2-formyl-3,5-dimethoxybenzoate

Introduction and Scientific Rationale